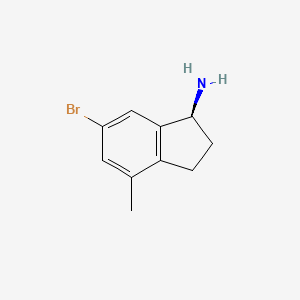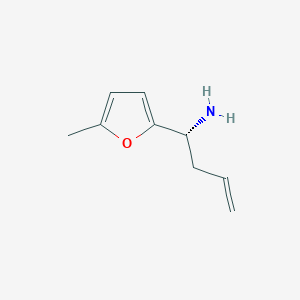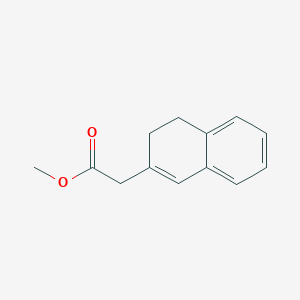
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as trimethylsilyl difluoromethyl (TMSCF2H) under basic conditions . The reaction conditions often involve the use of a base like potassium tert-butoxide and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, the use of fluoroform (CHF3) as a difluoromethylating agent in continuous flow reactors has been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium azide (NaN3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in diethyl ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of difluoromethyl ketones.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine has found applications in various fields:
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 5-Difluoromethyl-2,3-dihydro-1-benzofuran-3-amine
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidines
Comparison: Compared to other difluoromethylated compounds, 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The presence of the benzofuran ring can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2 |
InChI Key |
APZOCIWEKHOCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)



![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)








